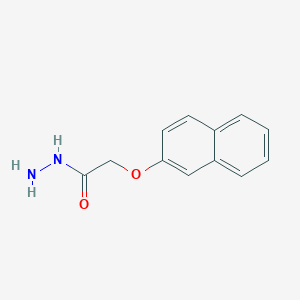

2-(2-Naphthyloxy)acetohydrazide

説明

Synthesis and Anti-HIV Activity

The synthesis of novel N'-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio] acetohydrazides has been explored, with a focus on their potential as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and HIV-2. The compounds were structurally confirmed through spectral analyses, and two derivatives exhibited potent inhibitory activity against HIV-1 replication, with selectivity indices of 6 and >9, respectively .

Molecular Structure and Metal Complexes

Cu(II) and Zn(II) complexes derived from 2-(naphthalen-1-yloxy)-N'-(1-(pyridin-2-yl)ethylidene) acetohydrazide have been prepared and characterized. The ligand acts as a tridentate, and the geometry of the ligand and complexes was confirmed using density functional theory (DFT). These complexes demonstrated significant anti-inflammatory and analgesic effects in a rat model, showing promise for therapeutic applications .

Antimicrobial Evaluation and QSAR Studies

A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antimicrobial activities. Compounds with specific substituents showed the most activity against tested strains. QSAR models were effective in describing the antimicrobial activity, although none of the compounds was active against viruses at subtoxic concentrations .

Vibrational and Structural Analysis

The structural and vibrational properties of N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide were explored using DFT-B3LYP calculations. The study included an atoms-in-molecule analysis to detect intra-molecular hydrogen bonding, which influences the molecule's properties. Various electronic and thermodynamic parameters were presented, enhancing the understanding of the molecule's characteristics .

Antibacterial Activity and Microwave-Assisted Synthesis

Schiff base derivatives of 2,2'-(naphthalene-2,7-diylbis(oxy))bis(N'-substituted acetohydrazide) were synthesized using microwave irradiation. The structures were characterized by various spectral methods, and the compounds were screened for in vitro antibacterial activity, contributing to the field of antibacterial drug development .

Crystal Structure Analysis

The crystal structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was analyzed, revealing a nearly planar molecule with trans configuration at the C=N double bond. The crystal packing included hydrogen bonds and weak interactions, providing insights into the molecular interactions and stability .

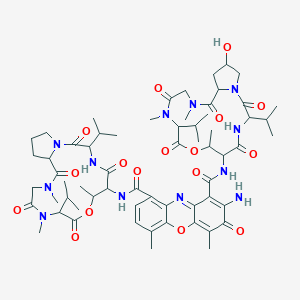

Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized and its crystal structure determined. The compound exhibited inhibition of cancer cell proliferation, indicating potential antitumor activity .

X-ray Crystal Structure Analysis

N'-Acetyl-N'-phenyl-2-naphthohydrazide was synthesized and its molecular interactions and X-ray crystal structure were detailed. The structure is stabilized by an elaborate network of hydrogen bonds and other interactions, forming supramolecular structures .

Structure and Stereochemistry Revision

The structure of the 2:2 condensation product of 2-naphthol and acetaldehyde was revised by X-ray crystallography. The study provided insights into the molecule's intramolecular hydrogen bonding and orientation of naphthyl groups, with AM1 studies explaining the formation of a specific stereoisomer .

Complex Synthesis and Characterization

Complexes from 3-hydroxy-N'-[(1Z)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide with various metal ions were synthesized and characterized. The study included elemental analyses and spectroscopic methods to confirm the components and structure of the complexes .

科学的研究の応用

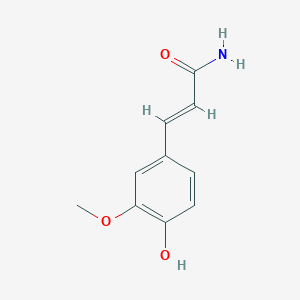

1. Application in α-glucosidase Inhibition

- Summary of Application: This compound has been used in the synthesis of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid, which have shown excellent to moderate α-glucosidase inhibition . This is significant as α-glucosidase inhibitors are used in the management of type II diabetes mellitus.

- Methods of Application: The hydrazide–hydrazone derivatives were synthesized in a multi-step reaction . The structures of the synthesized Schif bases were determined by 1HNMR, 13CNMR, and HR‐ESI–MS spectroscopy .

- Results or Outcomes: Compounds synthesized from 2-(2-Naphthyloxy)acetohydrazide showed outstanding inhibition as compared to standard acarbose . A docking study was performed to find out the interaction between the enzyme and the most active compounds .

2. Antibacterial and Antifungal Agent

Safety And Hazards

特性

IUPAC Name |

2-naphthalen-2-yloxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMAUHGVXYUJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352181 | |

| Record name | 2-(2-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)acetohydrazide | |

CAS RN |

36304-47-9 | |

| Record name | 2-(2-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

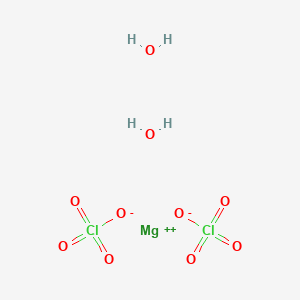

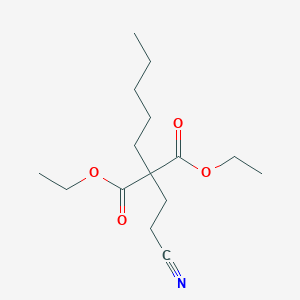

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)